molecular formula C13H11Cl2NO2 B13487424 rac-(3aR,4S,9bS)-6,8-dichloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid

rac-(3aR,4S,9bS)-6,8-dichloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid

Cat. No.: B13487424
M. Wt: 284.13 g/mol
InChI Key: CBSRXMMJHDMLKI-RGNHYFCHSA-N
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Description

rac-(3aR,4S,9bS)-6,8-dichloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopenta[c]quinoline core with dichloro substitutions and a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,4S,9bS)-6,8-dichloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common steps include:

    Formation of the cyclopenta[c]quinoline core: This step often involves cyclization reactions using appropriate precursors.

    Introduction of dichloro groups: Chlorination reactions are employed to introduce chlorine atoms at the desired positions.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or related reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

rac-(3aR,4S,9bS)-6,8-dichloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of alcohols or amines.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

rac-(3aR,4S,9bS)-6,8-dichloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(3aR,4S,9bS)-6,8-dichloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • rac-(3aR,4S,9bS)-6,9-bis(methoxycarbonyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid
  • rac-(3aR,4S,9bS)-8-methyl-3H,3aH,4H,5H,9bh-cyclopenta[C]quinoline-4-carboxylic acid

Uniqueness

rac-(3aR,4S,9bS)-6,8-dichloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid is unique due to its specific dichloro substitutions and carboxylic acid functional group

Properties

Molecular Formula

C13H11Cl2NO2

Molecular Weight

284.13 g/mol

IUPAC Name

(3aS,4R,9bR)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

InChI

InChI=1S/C13H11Cl2NO2/c14-6-4-9-7-2-1-3-8(7)12(13(17)18)16-11(9)10(15)5-6/h1-2,4-5,7-8,12,16H,3H2,(H,17,18)/t7-,8+,12-/m1/s1

InChI Key

CBSRXMMJHDMLKI-RGNHYFCHSA-N

Isomeric SMILES

C1C=C[C@@H]2[C@H]1[C@@H](NC3=C2C=C(C=C3Cl)Cl)C(=O)O

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3Cl)Cl)C(=O)O

Origin of Product

United States

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